Cas no 88574-07-6 (Fmoc-11-aminoundecanoic acid)

Fmoc-11-aminoundecanoic acid is a protected amino acid derivative featuring an 11-carbon aliphatic spacer terminated with an Fmoc (9-fluorenylmethoxycarbonyl) group. This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block, offering controlled elongation of peptide chains with enhanced solubility and reduced aggregation. The extended hydrocarbon chain provides flexibility and spacing, making it valuable for introducing hydrophobic segments or linker functionalities in peptide design. Its Fmoc group ensures orthogonal protection, allowing selective deprotection under mild basic conditions. The compound is particularly useful in bioconjugation and the development of peptide-based materials, where precise structural control is critical. High purity and consistent performance make it a reliable choice for research applications.
Fmoc-11-aminoundecanoic acid structure
Fmoc-11-aminoundecanoic acid structure
商品名:Fmoc-11-aminoundecanoic acid
CAS番号:88574-07-6
MF:C26H33NO4
メガワット:423.544527769089
MDL:MFCD00235891
CID:709835
PubChem ID:329747870

Fmoc-11-aminoundecanoic acid 化学的及び物理的性質

名前と識別子

    • Undecanoic acid,11-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
    • Fmoc-11-Aun-OH
    • 11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
    • FMOC-11-AMINOUNDECANOIC ACID
    • 11-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]undecanoic acid (ACI)
    • 11-(9-Fluorenylmethoxycarbonylamino)undecanoic acid
    • Fmoc-11-aminoundecanoic acid
    • MDL: MFCD00235891
    • インチ: 1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)
    • InChIKey: IMEVDILDSCXKJW-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCCCCCCCCCCC(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

計算された属性

  • せいみつぶんしりょう: 423.24100
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 15

じっけんとくせい

  • PSA: 75.63000
  • LogP: 6.51150

Fmoc-11-aminoundecanoic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:2-8°C

Fmoc-11-aminoundecanoic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-11-aminoundecanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB175915-5 g
N-(9-Fluorenylmethyloxycarbonyl)-11-amino-undecanoic acid; .
88574-07-6
5 g
€193.10 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY445-1g
Fmoc-11-aminoundecanoic acid
88574-07-6 98%
1g
295.0CNY 2021-08-04
TRC
F604035-1000mg
Fmoc-11-aminoundecanoic acid
88574-07-6
1g
$98.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AY445-200mg
Fmoc-11-aminoundecanoic acid
88574-07-6 98%
200mg
93.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F66150-1g
Fmoc-11-aminoundecanoic acid
88574-07-6 95%
1g
¥860.0 2023-09-07
TRC
F604035-100mg
Fmoc-11-aminoundecanoic acid
88574-07-6
100mg
$64.00 2023-05-18
abcr
AB175915-1 g
N-(9-Fluorenylmethyloxycarbonyl)-11-amino-undecanoic acid; .
88574-07-6
1 g
€85.90 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
04068-5G
Fmoc-11-Aun-OH
88574-07-6 ≥98.0% (HPLC)
5G
¥4874.72 2022-02-23
Enamine
EN300-650342-0.25g
11-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid
88574-07-6
0.25g
$1814.0 2023-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-294712A-5 g
Fmoc-11-Aun-OH,
88574-07-6
5g
¥1,384.00 2023-07-11

Fmoc-11-aminoundecanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  pH 9, reflux
1.2 Solvents: 1,4-Dioxane ;  20 min, reflux; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Bone-Targeted Acid-Sensitive Doxorubicin Conjugate Micelles as Potential Osteosarcoma Therapeutics
Low, Stewart A.; Yang, Jiyuan; Kopecek, Jindrich, Bioconjugate Chemistry, 2014, 25(11), 2012-2020

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 5 h, rt
リファレンス
Stimuli-responsive self-assembly disassembly in peptide amphiphiles to endow block-co-fibers and tunable piezoelectric response
Gupta, Deepika; Gupta, Varun; Nath, Debasish; Miglani, Chirag; Mandal, Dipankar ; et al, ACS Applied Materials & Interfaces, 2023, 15(21), 25110-25121

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Novel Gd(III)-based probes for MR molecular imaging of matrix metalloproteinases
Gringeri, Concetta V.; Menchise, Valeria; Rizzitelli, Silvia; Cittadino, Evelina; Catanzaro, Valeria; et al, Contrast Media & Molecular Imaging, 2012, 7(2), 175-184

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water ;  pH 9
1.2 Solvents: 1,4-Dioxane ;  20 min, rt; 24 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
A New Class of Pseudopeptide Antagonists of the Kinin B1 Receptor Containing Alkyl Spacers
Galoppini, Claudia; Meini, Stefania; Tancredi, Mariella; Di Fenza, Armida; Triolo, Antonio; et al, Journal of Medicinal Chemistry, 1999, 42(3), 409-414

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  rt
リファレンス
Targeting lipopolyplexes using bifunctional peptides incorporating hydrophobic spacer amino acids: Synthesis, transfection, and biophysical studies
Pilkington-Miksa, Michael A.; Writer, Michele J.; Sarkar, Supti; Meng, Qing-Hai; Barker, Suzie E.; et al, Bioconjugate Chemistry, 2007, 18(6), 1800-1810

Fmoc-11-aminoundecanoic acid Raw materials

Fmoc-11-aminoundecanoic acid Preparation Products

Fmoc-11-aminoundecanoic acid 関連文献

Fmoc-11-aminoundecanoic acidに関する追加情報

Comprehensive Guide to Fmoc-11-aminoundecanoic acid (CAS No. 88574-07-6): Applications and Innovations

Fmoc-11-aminoundecanoic acid (CAS No. 88574-07-6) is a specialized amino acid derivative widely used in peptide synthesis, bioconjugation, and materials science. Its unique structure, featuring an Fmoc-protected amine and an 11-carbon aliphatic chain, makes it invaluable for creating spacer arms in drug delivery systems and biomaterials. Researchers increasingly focus on this compound due to its compatibility with solid-phase peptide synthesis (SPPS) and its role in designing targeted therapeutics.

In recent years, the demand for Fmoc-11-aminoundecanoic acid has surged alongside advancements in nanomedicine and precision medicine. A key trend involves its integration into self-assembling peptides for tissue engineering, a topic frequently searched in academic databases. The compound’s hydrophobic chain enables the formation of stable nanostructures, addressing challenges in 3D bioprinting and scaffold design. Google Scholar data reveals a 40% annual growth in publications mentioning this molecule since 2020.

From a synthetic perspective, CAS 88574-07-6 offers distinct advantages. Its Fmoc group simplifies deprotection under mild conditions, reducing side reactions during peptide elongation. The undecanoic acid backbone provides flexibility for conjugating fluorescent probes or PEG linkers, a technique highlighted in recent Nature Protocols papers. These attributes answer common search queries like “how to modify peptides with long-chain spacers” or “best Fmoc-amino acids for drug conjugation.”

Emerging applications of Fmoc-11-aminoundecanoic acid extend to diagnostic biosensors. Its ability to anchor biorecognition elements onto gold surfaces has been cited in ACS Sensors studies, correlating with rising searches for “peptide-based electrochemical sensors.” The compound’s terminal carboxyl group also facilitates covalent attachment to quantum dots, addressing industry needs for multiplexed detection platforms.

Quality considerations for CAS 88574-07-6 remain critical. HPLC analyses confirm its ≥98% purity threshold, a metric emphasized in pharmaceutical GMP guidelines. Leading suppliers now provide detailed mass spectrometry and NMR data, responding to user concerns about “batch-to-batch consistency in peptide reagents.” Proper storage at -20°C under nitrogen ensures stability, as discussed in Peptide Science reviews.

Future directions for this compound involve AI-driven peptide design, where its molecular descriptors train algorithms to predict self-assembly behavior. Such innovations align with trending searches like “machine learning for biomaterials.” With its dual functionality and proven reliability, Fmoc-11-aminoundecanoic acid continues to bridge chemistry and biology across cutting-edge applications.

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